molecular formula C16H25GdN4O8 B025984 Ácido Gadotérico CAS No. 72573-82-1

Ácido Gadotérico

Número de catálogo: B025984
Número CAS: 72573-82-1
Peso molecular: 558.6 g/mol
Clave InChI: GFSTXYOTEVLASN-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . The primary targets of gadoteric acid are tissues with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity .

Mode of Action

Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues . This property allows gadoteric acid to increase the contrast in MRI images, making it easier to detect and visualize lesions and abnormal vascularity .

Biochemical Pathways

The biochemical pathways affected by gadoteric acid are primarily related to its interaction with water protons in the vicinity of the magnetic field. The enhanced relaxation rates of these protons lead to increased signal intensity in MRI images . .

Pharmacokinetics

Gadoteric acid exhibits a two-compartment, open model pharmacokinetics with a mean distribution half-life of 7.1±5.2 minutes and a mean elimination half-life of 91±14 minutes in healthy volunteers . It is primarily eliminated in the urine .

Result of Action

The primary result of gadoteric acid’s action is the enhancement of MRI images. This enhancement allows for better detection and visualization of lesions and abnormal vascularity in the brain, spine, and associated tissues . It is retained in the brain at a measurable level after an injection at standard dose (01 mmol/kg) .

Action Environment

The action of gadoteric acid can be influenced by various environmental factors. For instance, the presence of a magnetic field is necessary for gadoteric acid to develop a magnetic moment and enhance the relaxation rates of water protons . Furthermore, the efficacy and stability of gadoteric acid can be affected by factors such as the patient’s renal function, as gadoteric acid is primarily eliminated in the urine .

Safety and Hazards

Gadoteric acid may cause respiratory tract irritation and may be harmful if absorbed through the skin. It may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Análisis Bioquímico

Biochemical Properties

The paramagnetic property of Gadoteric acid reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in MRI, which is the source of its clinical utility . Because it has magnetic properties, Gadoteric acid develops a magnetic moment when put under a magnetic field, which increases the signal intensity (brightness) of tissues during MRI imaging .

Cellular Effects

Gadoteric acid is widely used for imaging of blood vessels and inflamed or diseased tissue where the blood vessels become ‘leaky’. It is often used when viewing intracranial lesions with abnormal vascularity or abnormalities in the blood–brain barrier . Gadoteric acid is used for MRI imaging of the brain, spine, and associated tissues for adult and pediatric (2 years of age or older) patients .

Molecular Mechanism

The molecular mechanism of Gadoteric acid involves its paramagnetic properties. When Gadoteric acid is put under a magnetic field, it develops a magnetic moment, which increases the signal intensity of tissues during MRI imaging . This property allows Gadoteric acid to be used as a contrast agent in MRI, enhancing the visibility of certain tissues or body structures.

Temporal Effects in Laboratory Settings

Gadoteric acid can stay in the body for years . It is retained in the brain at a measurable level after an injection at standard dose (0.1 mmol/kg) . In vitro studies found it neurotoxic, less so than linear agents .

Dosage Effects in Animal Models

In animal reproduction studies, there were no adverse developmental effects observed in rats or rabbits with intravenous administration of gadoterate meglumine during organogenesis at doses of 16 and 10 times, respectively, the recommended human dose .

Metabolic Pathways

It is known that Gadoteric acid undergoes a much faster residual excretion from the body than linear GBCAs .

Transport and Distribution

Gadoteric acid is administered through an intravenous bolus injection, either manually or through a power injection .

Subcellular Localization

It is known that Gadoteric acid can cross the blood-brain barrier, so it might affect or enhance normal brain tissue in imaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gadoteric acid is synthesized by complexing gadolinium ions with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The process involves mixing gadolinium oxide with DOTA and meglumine in water . The reaction is typically carried out under controlled pH conditions to ensure the complete formation of the gadolinium-DOTA complex .

Industrial Production Methods: The industrial production of gadoteric acid follows a similar process but on a larger scale. The manufacturing process involves the pH-adjustment method to meet the specifications for gadoterate meglumine injection . This method ensures the stability and purity of the final product, which is crucial for its use as a contrast agent in MRI.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gadoteric acid involves several steps including the preparation of the starting materials, synthesis of the intermediate compounds, and the final steps to produce the target compound. The overall strategy involves the esterification of a carboxylic acid with a hydroxyl-containing group in the presence of a coupling reagent. The intermediate compound is then further modified to produce Gadoteric acid.", "Starting Materials": [ "Glycine", "Diethylenetriaminepentaacetic acid (DTPA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Glycine is reacted with DTPA in the presence of DCC and DMAP to form the intermediate compound N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-(bis(carboxymethyl)amino)ethyl)glycine.", "Step 2: The intermediate compound is then esterified with methanol in the presence of triethylamine and DCC to form the methyl ester intermediate.", "Step 3: The methyl ester intermediate is then hydrolyzed with sodium hydroxide to form the carboxylic acid intermediate.", "Step 4: The carboxylic acid intermediate is then reacted with gadolinium chloride in the presence of hydrochloric acid to form Gadoteric acid.", "Step 5: The final product is purified using ethyl acetate and water to remove impurities and obtain pure Gadoteric acid." ] }

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

Número CAS

72573-82-1

Fórmula molecular

C16H25GdN4O8

Peso molecular

558.6 g/mol

Nombre IUPAC

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

Clave InChI

GFSTXYOTEVLASN-UHFFFAOYSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Sinónimos

Gadoteric acid; Gadoteric; Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid; Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoteric acid
Reactant of Route 2
Reactant of Route 2
Gadoteric acid
Reactant of Route 3
Reactant of Route 3
Gadoteric acid
Reactant of Route 4
Gadoteric acid
Reactant of Route 5
Reactant of Route 5
Gadoteric acid
Reactant of Route 6
Gadoteric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.